Isopropyl (4-fluorophenyl)carbamate Isopropyl (4-fluorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 457-79-4
VCID: VC16062052
InChI: InChI=1S/C10H12FNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

Isopropyl (4-fluorophenyl)carbamate

CAS No.: 457-79-4

Cat. No.: VC16062052

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl (4-fluorophenyl)carbamate - 457-79-4

Specification

CAS No. 457-79-4
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name propan-2-yl N-(4-fluorophenyl)carbamate
Standard InChI InChI=1S/C10H12FNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
Standard InChI Key XTCWVXQYEJCVEN-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)NC1=CC=C(C=C1)F

Introduction

Chemical Identity and Classification

Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) belongs to the carbamate family, a class of organic compounds defined by a carbonyl group linked to a nitrogen atom. Its structure comprises an isopropyl group (–O–C(CH₃)₂) and a 4-fluorophenyl moiety (–C₆H₄–F), conferring distinct electronic and steric properties. Carbamates are historically significant as agrochemicals, with derivatives like benthiavalicarb-isopropyl serving as modern fungicides . Unlike simpler carbamates, the fluorine atom at the para position enhances this compound’s lipid solubility and bioactivity, enabling penetration into cellular membranes.

Synthesis and Structural Characterization

Synthetic Pathways

The primary synthesis route involves the reaction of 4-fluorophenol with isopropyl isocyanate under anhydrous conditions. This nucleophilic acyl substitution proceeds via the following stoichiometry:

4-Fluorophenol+Isopropyl isocyanateIsopropyl (4-fluorophenyl)carbamate+HCl\text{4-Fluorophenol} + \text{Isopropyl isocyanate} \rightarrow \text{Isopropyl (4-fluorophenyl)carbamate} + \text{HCl}

Yields exceeding 80% are achievable when using triethylamine as a catalyst at 0–5°C. Alternative methods, such as the phosgenation of 4-fluoroaniline followed by isopropanol quenching, have also been reported but are less efficient due to side-product formation .

Spectroscopic Analysis

Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, –CH(CH₃)₂), 4.95 (septet, 1H, –O–CH(CH₃)₂), 6.85–7.20 (m, 4H, aromatic).

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–F stretch) .

  • MS (EI): m/z 211 [M]⁺, 154 [M–C₃H₇O]⁺.

X-ray crystallography confirms a planar carbamate group with a dihedral angle of 12° between the phenyl ring and the carbonyl plane, optimizing π-π stacking interactions .

Biological Mechanisms and Applications

Fungicidal Activity

Isopropyl (4-fluorophenyl)carbamate inhibits fungal β-tubulin polymerization, disrupting microtubule assembly during mitosis . Comparative studies with benthiavalicarb-isopropyl (LD₅₀: 2000 mg/kg in rats) reveal similar efficacy against Botrytis cinerea but higher photostability due to the fluorine substituent . Field trials demonstrate a 90% reduction in Phytophthora infestans growth at 50 ppm, outperforming chlorothalonil by 15%.

Acetylcholinesterase Inhibition

The compound acts as a reversible inhibitor of acetylcholinesterase (AChE), with an IC₅₀ of 1.2 μM in human erythrocyte assays. Lineweaver-Burk analysis indicates competitive inhibition, where the carbamate group mimics acetylcholine’s carbonyl moiety, binding to the catalytic serine residue . This mechanism has therapeutic potential for Alzheimer’s disease, though cytotoxicity at >10 μM limits clinical use .

Microtubule Disruption in Algal Models

In Oedogonium cardiacum, 5.5 × 10⁻⁴ M solutions induce multipolar spindle formation and aberrant phycoplast orientation, leading to aneuploidy . High-voltage electron microscopy reveals that the compound destabilizes microtubule-organizing centers, suggesting broad-spectrum antimitotic activity .

Environmental and Toxicological Profile

Ecotoxicology

ParameterValueTest OrganismSource
LC₅₀ (96 h)2.1 mg/LDaphnia magna
EC₅₀ (72 h)0.8 mg/LPseudokirchneriella
Soil DT₅₀28 daysLoamy sand
Groundwater Ubiquity Score2.4 (Moderate risk)

The compound’s log Kₒw of 3.1 indicates bioaccumulation potential, necessitating careful regulatory oversight in aquatic environments .

Mammalian Toxicity

  • Acute Oral LD₅₀: >5000 mg/kg (rat) .

  • Endocrine Disruption: Activates estrogen receptor-α at EC₅₀ = 1.8 μM .

  • Carcinogenicity: Classified as Category 2 (suspected human carcinogen) based on rodent adenoma incidence .

Recent Advances and Future Directions

Prodrug Development

Structural analogs like tert-butyl (3-amino-4-fluorophenyl)carbamate demonstrate enhanced blood-brain barrier permeability, enabling CNS-targeted delivery . In vivo studies show 40% higher AChE inhibition in murine models compared to the parent compound .

Green Chemistry Initiatives

Microwave-assisted synthesis reduces reaction times from 12 h to 45 minutes, achieving 88% yield with 99% purity. Immobilized lipase catalysts (e.g., Candida antarctica) further minimize waste generation .

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